Bicyclo[3.3.1]nonane, 1-bromo-
Description
General Overview of Bicyclo[3.3.1]nonane Frameworks and their Structural Significance
The bicyclo[3.3.1]nonane skeleton is a foundational structure in organic chemistry, characterized by two fused six-membered rings. oregonstate.edu This framework is a common motif in a vast number of natural products, including those with potential therapeutic applications for conditions like Alzheimer's disease. researchgate.netresearchgate.net The structural rigidity and stereochemical complexity of the bicyclo[3.3.1]nonane system allow for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of new molecules. researchgate.net
Unique Aspects of Bridgehead Substitution in Bicyclo[3.3.1]nonane Chemistry
The bridgehead positions of the bicyclo[3.3.1]nonane system (C1 and C5) exhibit unique reactivity. Substitution at these positions is a critical aspect of the chemistry of this bicyclic system. iucr.orgnih.gov Due to the rigid nature of the framework, reactions at the bridgehead carbons often proceed with retention of configuration. iastate.edu
The formation of a carbocation at a bridgehead position is generally disfavored in smaller bicyclic systems due to the strain associated with a planar carbocation in a non-planar framework. However, in the more flexible bicyclo[3.3.1]nonane system, bridgehead carbocations can be formed and participate in substitution reactions. iastate.edu The stability and reactivity of these bridgehead carbocations are a central theme in the study of bicyclic reaction mechanisms.
Historical Development and Evolution of Research on Bicyclo[3.3.1]nonane Systems
The study of bicyclo[3.3.1]nonane compounds dates back to the early 20th century, with initial interest focused on the synthesis and properties of strained olefins within this framework. oregonstate.edu The first appearance of a related structure in the literature was the aza-analogue, Tröger's base, in 1887. rsc.orgnih.gov Over the years, research has expanded to encompass a wide range of synthetic methodologies and applications. rsc.orgnih.gov
Modern research on bicyclo[3.3.1]nonane systems is driven by their presence in biologically active natural products and their utility as precursors for more complex molecular architectures. rsc.orgnih.govresearchgate.net Advanced synthetic strategies, including intramolecular cyclizations and organocatalyzed reactions, have been developed to construct the bicyclo[3.3.1]nonane core. rsc.orgnih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
1-bromobicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBDWQVBXFHXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348507 | |
| Record name | bicyclo[3.3.1]nonane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15292-76-9 | |
| Record name | bicyclo[3.3.1]nonane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Bicyclo 3.3.1 Nonane, 1 Bromo and Its Precursors
Established Synthetic Methodologies for 1-Bromobicyclo[3.3.1]nonane
Once the bicyclo[3.3.1]nonane core is assembled, two primary pathways exist for the introduction of the C1-bridgehead bromine: direct halogenation or the conversion of another functional group.
Direct halogenation of alkanes typically proceeds via a free-radical mechanism. For bicyclic systems like bicyclo[3.3.1]nonane, substitution at a bridgehead position is often favored. It has been reported that treating bicyclo[3.3.1]nonane with bromine under light irradiation results in substitution occurring exclusively at the bridgehead position. chegg.com This selectivity arises from the formation of a relatively stable tertiary radical at the bridgehead carbon.
However, such direct bromination reactions can sometimes lack specificity and may not be suitable for more complex, functionalized substrates where other sites may be reactive.
A more controlled and widely applicable method for synthesizing 1-bromobicyclo[3.3.1]nonane involves the interconversion of a pre-existing bridgehead functional group.
From Bridgehead Alcohols: A common strategy is the conversion of a bridgehead alcohol, bicyclo[3.3.1]nonan-1-ol, to the corresponding bromide. The precursor alcohol can be synthesized via methods like the chromic acid oxidation of bicyclo[3.3.1]nonane, which shows a preference for attacking the bridgehead positions in larger bridged systems. This alcohol can then be treated with various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), to yield the target 1-bromo derivative.
From Bridgehead Carboxylic Acids: The Hunsdiecker reaction provides a classic and effective route for converting a carboxylic acid to an alkyl halide with one less carbon atom. wikipedia.orgalfa-chemistry.com In this pathway, bicyclo[3.3.1]nonane-1-carboxylic acid is first converted to its silver salt. Subsequent treatment with elemental bromine induces a decarboxylative bromination to yield 1-bromobicyclo[3.3.1]nonane. acs.orgorganic-chemistry.org While efficient, particularly for bridgehead acids, the classic Hunsdiecker reaction requires the preparation of dry, pure silver salts. thermofisher.com Several modifications have been developed to overcome this, such as the Cristol-Firth modification, which uses red mercuric oxide and bromine on the free carboxylic acid. acs.orgthermofisher.com
Table 1: Functional Group Interconversion Routes to 1-Bromobicyclo[3.3.1]nonane
| Precursor | Reagents | Reaction Type | Key Features |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-1-ol | PBr₃, HBr, or similar | Nucleophilic Substitution | Requires prior synthesis of the bridgehead alcohol. |
| Bicyclo[3.3.1]nonane-1-carboxylic acid | 1. Silver(I) oxide 2. Bromine (Br₂) | Hunsdiecker Reaction | Classic method for decarboxylative halogenation. wikipedia.org |
| Bicyclo[3.3.1]nonane-1-carboxylic acid | HgO, Br₂ | Cristol-Firth Modification | Avoids the need to pre-form the silver salt. acs.org |
| Bicyclo[3.3.1]nonane | Br₂, hv (light) | Free-Radical Halogenation | Direct but potentially less selective for complex molecules. chegg.com |
Synthesis of Key Bicyclo[3.3.1]nonane Intermediates
The construction of the bicyclo[3.3.1]nonane skeleton itself is a critical first step. Various cyclization strategies have been developed to build this bridged ring system efficiently.
The formation of the bicyclo[3.3.1]nonane core often relies on annulation reactions, where a new ring is fused onto an existing one. A highly effective method involves the reaction of cyclohexanone (B45756) derivatives with α,β-unsaturated aldehydes or ketones. nih.gov
One powerful approach is a tandem sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation. ucl.ac.ukrsc.org For example, reacting a β-keto ester with an enal under basic conditions can trigger a cascade that efficiently assembles the bicyclic framework. ucl.ac.uknih.gov Another established method is the Effenberger cyclization, where a 1-methoxy-1-cyclohexene reacts with malonyl dichloride to form the bicyclic system. nih.govrsc.org
Table 2: Selected Methods for Bicyclo[3.3.1]nonane Skeleton Construction
| Precursors | Key Reagents/Conditions | Reaction Type | Reference |
|---|---|---|---|
| Cyclohexanone + α,β-Unsaturated Aldehyde/Ketone | Base or Acid Catalyst | Robinson Annulation Variant | nih.gov |
| β-Keto Ester + Acrolein | TMG (1,1,3,3-tetramethylguanidine) | Tandem Michael-Aldol Reaction | nih.gov |
| 1,3-Cyclohexanedione + Enals | - | One-Pot Michael-Aldol Annulation | ucl.ac.uk |
| 1-Methoxy-1-cyclohexene + Malonyl Dichloride | - | Effenberger Cyclization | nih.govrsc.org |
Controlling the spatial arrangement of substituents is crucial for synthesizing specific isomers of functionalized bicyclo[3.3.1]nonanes. The addition of enamines derived from cyclohexanones to electrophiles like 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one has been shown to produce single diastereoisomers of highly substituted bicyclo[3.3.1]nonan-9-ones with excellent stereocontrol. researchgate.net
Organocatalysis has also emerged as a powerful tool. For instance, the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes (isomers of the morphan scaffold) has been achieved using an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction, creating six contiguous stereocenters with high stereoselectivity. researchgate.net These strategies, while demonstrated on hetero-bicyclic systems, highlight advanced methods for controlling stereochemistry that are applicable to the all-carbon scaffold.
Novel Methodologies and Emerging Trends in Bicyclo[3.3.1]nonane, 1-bromo- Synthesis
Modern synthetic chemistry continues to provide new tools for the construction of complex molecules. For the bicyclo[3.3.1]nonane system, recent trends focus on increasing efficiency and molecular diversity.
One innovative approach involves a sequence of hypervalent iodine oxidation of phenols, epoxidation, and a thiophenol-mediated epoxide opening followed by an intramolecular aldol reaction. chegg.com This method allows for the creation of densely functionalized bicyclo[3.3.1]non-3-enones, which are versatile precursors to saturated systems. chegg.com Microwave-assisted procedures have been shown to accelerate these transformations. chegg.com
The use of visible light-driven photoredox catalysis represents a green and sustainable trend in chemical synthesis. rsc.org While a specific application to 1-bromobicyclo[3.3.1]nonane is not yet prominent, this technology offers future possibilities for novel radical-based C-H functionalization or cyclization reactions to build the bicyclic core under mild conditions. rsc.org
Reactivity and Mechanistic Studies of Bicyclo 3.3.1 Nonane, 1 Bromo
Nucleophilic Substitution at the Bridgehead Position
Nucleophilic substitution reactions at the bridgehead carbon of 1-bromobicyclo[3.3.1]nonane are of significant interest in understanding the reactivity of bicyclic systems. The rigid structure of the bicyclo[3.3.1]nonane framework imposes specific steric and electronic constraints that differentiate its reactivity from that of acyclic or monocyclic haloalkanes.
Unimolecular Nucleophilic Substitution (S_N_1) Pathways and Bridgehead Carbocation Stability in Bicyclo[3.3.1]nonane Systems
The S_N_1 reaction mechanism proceeds through a carbocation intermediate. dokumen.pub In the case of 1-bromobicyclo[3.3.1]nonane, the departure of the bromide ion would lead to the formation of a bridgehead carbocation, the 1-bicyclo[3.3.1]nonyl cation. The stability of this carbocation is a critical factor in determining the feasibility and rate of an S_N_1 reaction.
Bridgehead carbocations are inherently less stable than their acyclic counterparts due to the geometric constraints of the bicyclic system, which prevent the carbocation from adopting the ideal trigonal planar geometry. nasa.gov However, the bicyclo[3.3.1]nonane system is more flexible than smaller bicyclic systems like the bicyclo[2.2.1]heptane system. This increased flexibility allows for a greater degree of flattening at the bridgehead carbon, which helps to stabilize the positive charge. iastate.edu
Studies involving the generation of bridgehead carbocations from corresponding halides using silver salts have shown that these intermediates can be effectively trapped by various nucleophiles. iastate.edu For instance, the reaction of 1-bromobicyclo[3.3.1]nonan-3-one with silver triflate generates the corresponding bridgehead carbocation, which then reacts with nucleophiles like allyltrimethylsilane, ethyl acetoacetate, and enol silyl (B83357) ethers in good yields. iastate.edu The use of silver triflate is noted to be particularly effective in promoting these substitution reactions. iastate.edu
The stability of the 1-bicyclo[3.3.1]nonyl carbocation has been compared with other bridgehead carbocations through gas-phase stability measurements and computational studies. researchgate.net These studies provide quantitative data on the relative stabilities of these intermediates, which correlate with their solvolysis rates.
Bimolecular Nucleophilic Substitution (S_N_2) Pathways and Steric Constraints at Bridgehead Carbons
The S_N_2 reaction mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. In the case of 1-bromobicyclo[3.3.1]nonane, the bicyclic framework completely shields the backside of the bridgehead carbon, making a traditional S_N_2 pathway sterically impossible. nasa.govresearchgate.net The rigid cage-like structure prevents any nucleophile from approaching the carbon atom from the side opposite to the leaving group.
This steric hindrance is a general feature of bridgehead positions in bicyclic systems and is a cornerstone of understanding their reactivity. Consequently, 1-bromobicyclo[3.3.1]nonane is considered unreactive towards S_N_2 substitution. Any substitution reactions that do occur at the bridgehead position of this and similar compounds must proceed through alternative mechanisms, such as the S_N_1 pathway.
Solvolytic Reactivity of Bridgehead Halides within the Bicyclo[3.3.1]nonane Framework
Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The solvolysis of 1-bromobicyclo[3.3.1]nonane typically proceeds through an S_N_1 mechanism, involving the formation of the 1-bicyclo[3.3.1]nonyl carbocation. The rate of solvolysis is therefore dependent on the stability of this intermediate.
Research has shown that the solvolysis of 1-bromobicyclo[3.3.1]nonane does not yield any propellane-type products, which would require the formation of a bond between the two bridgehead carbons. nih.govacs.orgacs.org This is in contrast to other bicyclo[3.3.1]nonane derivatives with activating groups, where such products are observed. nih.govacs.orgacs.org Theoretical calculations have been employed to understand the factors that influence the formation of these propellane-type products from the intermediate bridgehead cations. nih.govacs.org
The solvolysis of 1-bromobicyclo[3.3.1]nonan-3-one has been studied, and the products are formed via the trapping of the bridgehead carbocation by the solvent. iastate.edu The presence of the keto group can influence the reactivity and the stability of the carbocation intermediate.
Radical Reactions Involving 1-Bromobicyclo[3.3.1]nonane
In addition to ionic reactions, 1-bromobicyclo[3.3.1]nonane can also undergo reactions involving radical intermediates. These reactions are typically initiated by heat or light and involve the homolytic cleavage of the carbon-bromine bond.
Intramolecular and Intermolecular Radical Processes
Once formed, the 1-bicyclo[3.3.1]nonyl radical can participate in both intramolecular and intermolecular reactions. An example of an intermolecular radical reaction is the reaction of 1-bromobicyclo[3.3.1]nonane with tributyltin hydride and AIBN in benzene, which results in the reduction of the bromide to the corresponding hydrocarbon, bicyclo[3.3.1]nonane. iastate.edu
Intramolecular radical cyclizations are also possible if a suitable radical acceptor is present within the same molecule. While specific examples involving 1-bromobicyclo[3.3.1]nonane itself are less common in the provided context, the general principle of intramolecular radical addition is a powerful tool in organic synthesis for the construction of complex polycyclic systems. iastate.edu The formation of a new ring through an intramolecular radical reaction involving a bridgehead radical has been reported in other bicyclic systems. iastate.edu
Electrophilic and Other Substitution Reactions at the Bicyclic Core
Substitution reactions on the bicyclo[3.3.1]nonane framework, especially at the bridgehead positions, are challenging due to steric hindrance and electronic effects dictated by the ring's conformation.
Electrophilic Activation and Substitution Patterns in Bicyclo[3.3.1]nonane Derivatives
Direct electrophilic substitution at the bridgehead carbon of 1-bromo-bicyclo[3.3.1]nonane is generally unfavorable. However, functionalization at these positions can be achieved through indirect methods, such as bridgehead metallation followed by quenching with an electrophile.
Research has demonstrated that bicyclo[3.3.1]nonane-2,4,9-trione derivatives can undergo regioselective lithiation at the bridgehead C-5 position using bases like lithium diisopropylamide (LDA). rsc.org This process generates a bridgehead carbanion that can then react with a variety of electrophiles. This strategy allows for the introduction of substituents at a position that is typically unreactive towards direct electrophilic attack. The choice of base is crucial; for instance, using lithium tetramethylpiperidide (LTMP) can redirect the lithiation to an sp²-hybridized carbon at the C-3 position instead of the bridgehead. rsc.orgbirmingham.ac.uk
Table 1: Electrophilic Substitution at the Bridgehead of Bicyclo[3.3.1]nonane Derivatives
| Substrate Type | Base | Position of Metallation | Electrophile | Product | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.3.1]nonane-2,4,9-trione derivative | LDA | C-5 (Bridgehead) | Various | C-5 Substituted Product | rsc.org |
| Bicyclo[3.3.1]nonane-2,4,9-trione derivative | LTMP | C-3 (sp²) | Various | C-3 Substituted Product | birmingham.ac.uk |
Skeletal Rearrangement Pathways in Bicyclo[3.3.1]nonane, 1-bromo- Transformations
The bicyclo[3.3.1]nonane skeleton, while relatively stable, can undergo rearrangement to other bicyclic systems under certain reaction conditions, often driven by the relief of strain or the formation of a more stable product. These transformations are particularly relevant in biosynthetic pathways and synthetic chemistry.
One notable rearrangement involves the conversion of a bicyclo[3.3.1]nonane framework to a bicyclo[3.3.0]octane system. edulll.grnih.gov For example, a bicyclo[3.3.1]nonane-2,4,9-trione derivative was observed to rearrange to a functionalized bicyclo[3.3.0]octane system through a novel pathway induced by an intramolecular Michael addition. edulll.grnih.govresearchgate.net
In other contexts, such as the biosynthesis of meroterpenes, the protoaustinoid A carbocation, which possesses a bicyclo[3.3.1]nonane nucleus, can be diverted through cyclase-controlled rearrangement pathways. escholarship.org These pathways can involve 1,2-alkyl shifts that convert the bicyclo[3.3.1]nonane skeleton into a 5,6-fused ring system, characteristic of andrastin and terretonin (B1644113) natural products. escholarship.org Furthermore, solvolysis reactions of bicyclo[3.2.2]nonane derivatives have been shown to yield products with the bicyclo[3.3.1]nonane skeleton, indicating the potential for interconversion between these related bridged systems. gla.ac.uk These rearrangements highlight the dynamic nature of the bicyclic framework under conditions that generate reactive intermediates.
Conformational Analysis and Stereochemical Considerations of Bicyclo 3.3.1 Nonane Derivatives
Preferred Conformations of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane system can theoretically exist in several conformations, including a double-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB) form. rsc.orgnih.gov However, the BB conformer is generally considered to be of high energy due to significant steric strain and is not typically observed in detectable amounts. rsc.orgnih.gov Therefore, the conformational equilibrium is primarily dominated by the double-chair and boat-chair forms.
The double-chair (CC) conformation is the most stable and preferred conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton. researchgate.netvu.lt In this arrangement, both six-membered rings adopt a chair-like geometry. This conformation minimizes torsional strain, which is a significant factor in the stability of cyclic systems. High-level ab initio calculations have confirmed that the double-chair conformer is the optimal geometry for bicyclo[3.3.1]nonane and several of its derivatives, including 1-aza- and 1,5-diazabicyclo[3.3.1]nonanes. researchgate.net
However, the ideal chair geometry is somewhat distorted to alleviate steric repulsion between the axial hydrogen atoms on C3 and C7. cdnsciencepub.com X-ray diffraction studies have shown that the bond angles at the carbons of the cyclohexane (B81311) rings are larger than the ideal tetrahedral angle, averaging around 114°. This distortion increases the distance between the C3 and C7 positions, mitigating the steric clash. Despite this strain, the double-chair remains the energetically favored conformation.
The boat-chair (BC) conformation, where one ring is in a boat form and the other in a chair form, is the next most stable conformer. rsc.orgnih.gov The energy difference between the CC and BC conformations is relatively small. For instance, in bicyclo[3.3.1]nonan-9-one, the calculated free energy difference is approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol between the two forms. researchgate.net At very high temperatures (400 °C), electron diffraction studies have shown a 25% population of the BC conformer for the parent bicyclo[3.3.1]nonane. rsc.orgnih.gov
The transition between the CC and BC conformations involves a relatively low energy barrier, allowing for conformational flexibility under certain conditions. researchgate.net The presence of substituents or heteroatoms can significantly influence the position of this equilibrium.
The conformational preference of the bicyclo[3.3.1]nonane skeleton can be significantly altered by the introduction of substituents or heteroatoms.
Substituent Effects: Bulky substituents can destabilize the CC conformation due to severe 1,3-diaxial steric repulsions. For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes adopt a BC conformation to avoid the steric clash between the aryl groups. rsc.orgnih.gov However, modifications to these substituents, such as N-nitrosation, can shift the equilibrium back towards the CC form by introducing other dominating repulsive interactions in the BC conformation. rsc.orgnih.gov The introduction of a stereocenter at the one-carbon bridge (C9) can also influence the conformational preference, with the relative stability of diastereomers being dependent on the reaction conditions. wisc.edu
Heteroatoms: The incorporation of heteroatoms into the bicyclic framework can have a profound impact on the conformational equilibrium. In some cases, the presence of heteroatoms with lone pairs, such as sulfur or selenium at the 3 and 7 positions, can lead to a preference for the BC conformer due to lone pair-lone pair repulsion in the CC form, an effect sometimes referred to as the "Hockey Sticks" effect. rsc.orgnih.gov For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are rich in their BC conformers. rsc.orgnih.gov Conversely, in other systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, the CC conformer is favored due to stabilizing stereoelectronic interactions. nih.gov The presence of a boron atom can also influence the conformation, as seen in 3-borabicyclo[3.3.1]nonane derivatives, where pπ–pπ backbonding and steric factors play a role. rsc.orgnih.gov
The following table summarizes the preferred conformations for various bicyclo[3.3.1]nonane derivatives:
| Compound | Preferred Conformation | Key Influencing Factors |
| Bicyclo[3.3.1]nonane | Double-Chair (CC) | Minimization of torsional strain |
| Bicyclo[3.3.1]nonan-9-one | Double-Chair (CC) | Small energy difference to BC form |
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | Boat-Chair (BC) | 1,3-diaxial steric repulsion of aryl groups |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Boat-Chair (BC) | Lone pair-lone pair repulsion ("Hockey Sticks" effect) |
| 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | Double-Chair (CC) | Stabilizing LP-N–C–S stereoelectronic interactions |
Transannular Interactions in Bicyclo[3.3.1]nonane Systems
The unique, rigid geometry of the bicyclo[3.3.1]nonane framework brings distant parts of the molecule into close proximity, leading to significant transannular interactions. These through-space interactions can be either electronic or steric in nature and play a crucial role in the chemical and physical properties of these compounds.
In unsaturated bicyclo[3.3.1]nonane derivatives, the close proximity of π-systems can lead to through-space electronic interactions known as homoconjugation. mdpi.comresearchgate.net This phenomenon involves the overlap of π-orbitals that are not directly connected by a σ-bond. For example, in bicyclo[3.3.1]nona-3,7-diene-2,6-dione, evidence of homoconjugation has been observed through photoelectron and carbon-13 NMR spectroscopy. acs.orgrsc.org
Theoretical calculations and circular dichroism spectroscopy of chiral α,β-unsaturated bicyclo[3.3.1]nonane derivatives have shown substantial through-space interaction of π-orbitals. mdpi.comresearchgate.net This interaction is facilitated by the favorable conformation of the bicyclic skeleton, which brings the chromophores within a short distance of each other (approximately 3.2–3.3 Å). mdpi.comresearchgate.net This electronic communication between the π-orbitals leads to the formation of delocalized molecular orbitals. mdpi.com
Intramolecular hydrogen bonding is another important transannular interaction in appropriately substituted bicyclo[3.3.1]nonane derivatives. researchgate.netrsc.org For instance, in protonated 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character can form due to the close proximity of the –CH and –HN+ hydrogens (1.78 Å), resulting in a significant energy lowering. rsc.orgnih.gov Proper hydrogen bonding is also observed in compounds like 3-azabicyclo[3.3.1]nonane-2,4-dione and is responsible for its polymorphic properties. rsc.orgnih.gov
The following table provides examples of transannular interactions in specific bicyclo[3.3.1]nonane systems:
| Compound | Type of Interaction | Consequence |
| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Homoconjugation | Through-space electronic interaction between π-orbitals |
| Chiral α,β-unsaturated dinitriles and acids | Homoconjugation | Delocalized molecular orbitals and specific chiroptical properties |
| Protonated 3-azabicyclo[3.3.1]nonane | Intramolecular Dihydrogen Bonding | Energy lowering and stabilization of the structure |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Intramolecular Hydrogen Bonding | Polymorphic properties |
| Bicyclo[3.3.1]nonane (parent) | Steric Repulsion (C3-H and C7-H) | Flattening of the chair conformations |
Stereochemical Implications of the Bicyclic Framework for 1-Bromobicyclo[3.3.1]nonane
The presence of a bromine atom at the C1 bridgehead position of the bicyclo[3.3.1]nonane skeleton has profound effects on the molecule's geometry and stability. The rigid, caged structure of the bicyclic system enforces specific spatial arrangements of the substituent and the surrounding hydrogen atoms, leading to distinct conformational and reactive properties.
Computational studies and experimental data from related systems suggest that 1-bromobicyclo[3.3.1]nonane likely exists predominantly in a twin-chair conformation. This arrangement, however, is not without strain. The bridgehead bromine atom introduces steric interactions that can lead to a slight flattening of the cyclohexane rings compared to the ideal chair conformation.
The stereochemical environment of the bridgehead position is critical in determining the reactivity of 1-bromobicyclo[3.3.1]nonane. Solvolysis reactions of this compound, for instance, proceed through a bridgehead carbocation. The formation and stability of this intermediate are directly influenced by the stereochemical constraints of the bicyclic framework. The rigid structure prevents the carbocation from achieving a perfectly planar geometry, which in turn affects its reactivity and the stereochemical outcome of subsequent reactions. researchgate.net
Below is a table summarizing key computed and experimental data for bicyclo[3.3.1]nonane derivatives, which helps in understanding the stereochemical implications for 1-bromobicyclo[3.3.1]nonane.
| Compound Name |
| 1-Bromobicyclo[3.3.1]nonane |
| Bicyclo[3.3.1]nonane |
| o-Bromo-bicyclo[3.3.1]non-3-en-2-one |
| Bicyclo[3.3.1]non-3-en-2-one |
Theoretical and Computational Investigations of Bicyclo 3.3.1 Nonane, 1 Bromo
Quantum Mechanical Studies (Ab Initio and Density Functional Theory)
Quantum mechanical methods, including Ab Initio and Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of bicyclo[3.3.1]nonane systems. These approaches allow for a detailed examination of molecular structures, energies, and reaction pathways.
The bicyclo[3.3.1]nonane framework can, in principle, adopt several conformations, including the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. rsc.org Computational studies are crucial for determining the relative stabilities of these conformers. For the parent bicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. rsc.org The introduction of a bromine atom at a bridgehead position (C1) is expected to influence the conformational equilibrium, although specific energetic data for 1-bromo-bicyclo[3.3.1]nonane is not extensively detailed in the provided results. However, related studies on substituted bicyclo[3.3.1]nonanes highlight the sensitivity of conformational preference to the nature and position of substituents. vu.lt For instance, the presence of bulky groups can destabilize the chair-chair conformation, favoring a boat-chair arrangement. rsc.org Theoretical calculations on related bicyclic systems have demonstrated the power of these methods in predicting geometries that are in good agreement with experimental data, such as those obtained from X-ray crystallography. researchgate.net
Table 1: Possible Conformations of the Bicyclo[3.3.1]nonane Skeleton
| Conformation | Symmetry | Description |
|---|---|---|
| Twin-Chair (CC) | C2v | Both six-membered rings are in a chair conformation. |
| Boat-Chair (BC) | Cs | One six-membered ring is in a boat conformation, and the other is in a chair conformation. |
Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. e3s-conferences.org For reactions involving 1-bromo-bicyclo[3.3.1]nonane, such as nucleophilic substitution or elimination, transition state analysis can provide critical insights into the reaction kinetics and selectivity. By calculating the activation energies for different potential pathways, researchers can predict the most probable mechanism. For example, in the context of electrophilic addition of bromine to related bicyclic alkenes, computational methods have been used to investigate the stability of intermediate bromonium ions and the subsequent rearrangement pathways. While specific transition state calculations for reactions of 1-bromo-bicyclo[3.3.1]nonane were not found, the general applicability of these methods is well-established for understanding the reactivity of bicyclic systems. e3s-conferences.org
The electronic structure of 1-bromo-bicyclo[3.3.1]nonane dictates its reactivity. Quantum chemical calculations can map the electron density and identify regions susceptible to nucleophilic or electrophilic attack. The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method for analyzing the topology of the electron density, providing a rigorous definition of atoms in molecules and the nature of chemical bonds. nih.gov While a specific QTAIM analysis of 1-bromo-bicyclo[3.3.1]nonane is not available in the search results, studies on related hetero-substituted bicyclo[3.3.1]nonanes have utilized QTAIM to understand stereoelectronic effects, such as intramolecular hydrogen bonding and other through-space interactions. nih.gov These interactions can significantly influence the conformation and reactivity of the molecule. For instance, in certain substituted bicyclo[3.3.1]nonanes, improper C–H···S hydrogen bonding has been shown to stabilize the twin-chair conformer. rsc.orgnih.gov
Molecular Mechanics and Empirical Force Field Calculations
Molecular mechanics provides a computationally less intensive alternative to quantum mechanical methods for exploring the conformational landscapes of large molecules.
Molecular mechanics force fields, such as MM2 and AMBER, have been employed to calculate the strain energies and explore the potential energy surfaces of bicyclo[3.3.1]nonane derivatives. researchgate.net These methods are particularly useful for identifying low-energy conformations and understanding the energetic barriers between them. researchgate.net Conformational analysis of the parent bicyclo[3.3.1]nonane has shown that the twin-chair conformation is the global minimum, with the boat-chair being a higher energy conformer. rsc.org The introduction of substituents, such as the bromine atom in 1-bromo-bicyclo[3.3.1]nonane, would be expected to alter the potential energy surface, and molecular mechanics can be used to model these changes. researchgate.net
Advanced Spectroscopic Characterization Methodologies for Bicyclo 3.3.1 Nonane, 1 Bromo and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the connectivity, environment, and spatial arrangement of atoms. For bicyclo[3.3.1]nonane systems, NMR is particularly powerful in determining their conformational preferences, which can exist in twin-chair, boat-chair, or twisted twin-boat forms. rsc.org
Proton (¹H) NMR spectroscopy of 1-bromo-bicyclo[3.3.1]nonane and its derivatives reveals characteristic chemical shifts and coupling constants that are highly dependent on the proton's spatial orientation within the bicyclic framework. The analysis of these spectra allows for the determination of proton-proton connectivities and the nature of their local electronic environments. nih.gov In substituted 3-azabicyclo[3.3.1]nonanes, for instance, ¹H NMR data, in conjunction with 2D techniques, has been instrumental in detailing the effects of substitution and stereochemistry. nih.gov The chemical shifts of protons in bicyclo[3.3.1]nonane systems are influenced by the conformation of the six-membered rings. researchgate.net The presence of electronegative substituents, such as the bromine atom in 1-bromo-bicyclo[3.3.1]nonane, will deshield adjacent protons, causing their signals to appear at a lower field. The coupling constants between vicinal protons provide valuable information about the dihedral angles between them, which is crucial for conformational analysis.
A search of a spectral database provided the following predicted ¹³C NMR data for 1-bromo-bicyclo[3.3.1]nonane. nih.gov
Table 1: Predicted ¹³C NMR Data for 1-bromo-bicyclo[3.3.1]nonane
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | 60.5 |
| C2, C8 | 37.5 |
| C3, C7 | 20.7 |
| C4, C6 | 29.8 |
| C5 | 33.1 |
| C9 | 35.8 |
Note: Data is based on computational predictions and actual experimental values may vary.
While 1D NMR provides fundamental information, complex structures like 1-bromo-bicyclo[3.3.1]nonane and its analogs often require advanced 2D NMR techniques for complete and unambiguous structural assignment. nih.gov These techniques correlate different nuclei based on their interactions, providing a more comprehensive picture of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. sdsu.edu For 1-bromo-bicyclo[3.3.1]nonane, COSY would be used to establish the connectivity between the different methylene (B1212753) protons in the two six-membered rings. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for assigning the proton signals to their corresponding carbon atoms in the skeleton. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for establishing long-range connectivities and piecing together the entire molecular framework, especially around quaternary carbons like the C1 bridgehead in 1-bromo-bicyclo[3.3.1]nonane. science.govipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is a powerful tool for determining the stereochemistry and conformation of the molecule by revealing through-space interactions. nih.govresearchgate.net For bicyclo[3.3.1]nonane derivatives, NOESY can help to distinguish between chair and boat conformations of the six-membered rings.
The combined application of these 2D NMR techniques provides a robust methodology for the complete and unambiguous assignment of all proton and carbon signals in 1-bromo-bicyclo[3.3.1]nonane and its analogs, leading to a detailed understanding of their three-dimensional structure. nih.govresearchgate.net
While 1-bromo-bicyclo[3.3.1]nonane itself is achiral, many of its derivatives possess chiral centers, leading to the existence of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. However, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions with the enantiomers, leading to the separation of their NMR signals. youtube.com
Lanthanide-based chiral shift reagents, such as Yb(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)), have been successfully employed for the enantiomeric differentiation of oxygenated bicyclo[2.2.1]heptane derivatives using ¹³C NMR spectroscopy. researchgate.net This technique induces lanthanide-induced shifts (LIS) and splitting of signals for the enantiomers, allowing for their quantification. Similarly, chiral bisurea receptors have been shown to differentiate enantiomeric anions through NMR by forming host-guest complexes. rsc.org Although direct application on 1-bromo-bicyclo[3.3.1]nonane analogs is not widely reported, this methodology holds significant potential for the analysis of chiral derivatives within this class of compounds. The principle relies on the formation of transient diastereomeric complexes between the chiral substrate and the CSR, which leads to differential shielding of the nuclei in the two enantiomers and thus, separation of their NMR signals. nih.gov
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. For bicyclo[3.3.1]nonane derivatives, XRD analysis is crucial for unequivocally establishing the conformation of the bicyclic system (chair-chair, chair-boat, etc.) and the stereochemistry of substituents.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and absolute configuration of enantiomers. While 1-bromo-bicyclo[3.3.1]nonane is achiral, its chiral derivatives are excellent candidates for CD analysis.
The bicyclo[3.3.1]nonane framework provides a rigid scaffold that allows for the study of chiroptical properties arising from the spatial arrangement of chromophores. For example, the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione was determined using a combination of CD spectroscopy, the octant rule for carbonyl chromophores, and chemical correlation. researchgate.netnih.gov In other studies, the chiroptical properties of bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile and related acids were investigated using CD spectroscopy and theoretical computations to understand through-space interactions between chromophores. mdpi.comresearchgate.net
Furthermore, concerted time-dependent density functional theory (TDDFT) calculations of electronic circular dichroism (ECD) and optical rotation (OR) have become a reliable method for determining the absolute configurations of chiral bicyclo[3.3.1]nonane diones. acs.orgresearchgate.net This approach compares experimentally measured CD spectra with theoretically calculated spectra for different enantiomers, allowing for an unambiguous assignment of the absolute configuration. mdpi.com For any chiral analog of 1-bromo-bicyclo[3.3.1]nonane, CD spectroscopy, supported by theoretical calculations, would be the premier method to determine its absolute stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For Bicyclo[3.3.1]nonane, 1-bromo-, the key functional groups are the carbon-hydrogen (C-H) bonds of the bicyclic alkane framework and the carbon-bromine (C-Br) bond at the bridgehead position.
While a specific, publicly available IR spectrum for Bicyclo[3.3.1]nonane, 1-bromo- is not readily found in the surveyed literature, its expected spectral characteristics can be inferred from the known absorption ranges of its constituent functional groups and by comparison with analogous compounds.
Expected Infrared Absorption Bands for Bicyclo[3.3.1]nonane, 1-bromo-
The primary absorptions anticipated in the IR spectrum of Bicyclo[3.3.1]nonane, 1-bromo- would include:
C-H Stretching Vibrations: The saturated C-H bonds of the methylene (-CH2-) and methine (-CH-) groups in the bicyclic system are expected to show strong absorption bands in the region of 2850-3000 cm⁻¹. libretexts.org In some bicyclo[3.3.1]nonane derivatives, steric crowding of methylene groups can lead to enhanced C-H stretching frequencies.
C-H Bending Vibrations: The scissoring and rocking vibrations of the methylene groups typically appear in the 1450-1470 cm⁻¹ and 1350-1370 cm⁻¹ regions, respectively. libretexts.org
C-Br Stretching Vibration: The most diagnostic feature for this compound would be the C-Br stretching vibration. For alkyl bromides, this absorption is typically observed in the range of 515-690 cm⁻¹. orgchemboulder.commissouri.edu The exact position of this band can be influenced by the substitution pattern; for a tertiary bridgehead bromide like Bicyclo[3.3.1]nonane, 1-bromo-, the absorption would be expected towards the lower end of this range. blogspot.com
Comparative IR Data from Analogous Compounds
To further illustrate the expected spectral features, it is useful to examine the reported IR data for structurally related bicyclo[3.3.1]nonane derivatives. Although these analogs contain additional functional groups that introduce other absorption bands, they provide a valuable reference for the vibrations of the core bicyclic structure.
For instance, the IR spectrum of 3-bromobicyclo[3.3.1]nonan-2-one in chloroform (B151607) shows characteristic absorptions for the alkane backbone at 2940 and 2860 cm⁻¹, and a strong carbonyl (C=O) stretch at 1715 cm⁻¹. oup.com While the C-Br stretch is not explicitly reported in this instance, the data for other bicyclic bromo-compounds confirms the general region.
Another example can be found in more complex heterocyclic derivatives. While these compounds have additional functional groups that dominate their IR spectra, the underlying bicyclic framework's vibrations are still present. arkat-usa.org
The following interactive table summarizes the expected and observed IR absorption frequencies for Bicyclo[3.3.1]nonane, 1-bromo- and a relevant analog.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) for Bicyclo[3.3.1]nonane, 1-bromo- | Reported Frequency (cm⁻¹) in Analogs | Reference |
| C-H (alkane) | Stretching | 2850-3000 | 2940, 2860 (in 3-bromobicyclo[3.3.1]nonan-2-one) | libretexts.orgoup.com |
| C-H (methylene) | Bending (Scissoring) | 1450-1470 | Not explicitly reported for bromo-analog | libretexts.org |
| C-H (methylene) | Bending (Rocking) | 1350-1370 | Not explicitly reported for bromo-analog | libretexts.org |
| C-Br | Stretching | 515-690 | Not explicitly reported for bromo-analog | orgchemboulder.commissouri.edublogspot.com |
It is important to note that the fingerprint region of the IR spectrum (below 1500 cm⁻¹) for Bicyclo[3.3.1]nonane, 1-bromo- would be complex and unique to its specific structure, providing a valuable method for identification when compared against a reference spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. While a detailed experimental mass spectrum for Bicyclo[3.3.1]nonane, 1-bromo- is not available in the cited literature, its expected fragmentation pattern can be predicted based on the principles of mass spectrometry and the analysis of related compounds. nih.gov
Molecular Ion and Isotopic Pattern
The molecular formula of Bicyclo[3.3.1]nonane, 1-bromo- is C₉H₁₅Br. nih.gov Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units. The calculated monoisotopic mass of the molecular ion containing ⁷⁹Br is 202.0357 u, and for the ion containing ⁸¹Br, it is 204.0337 u. Therefore, prominent peaks at m/z 202 and 204 would be expected.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting carbocations and neutral radicals. For bridgehead halides, fragmentation is often initiated by cleavage of the carbon-halogen bond or bonds adjacent to the bridgehead carbon.
Key predicted fragmentation pathways for Bicyclo[3.3.1]nonane, 1-bromo- include:
Loss of Bromine: The C-Br bond is relatively weak and its cleavage would lead to the formation of a bicyclo[3.3.1]nonyl cation at m/z 123 (202 - 79 or 204 - 81). This would be a significant and likely abundant fragment.
Loss of HBr: Elimination of a hydrogen bromide molecule (HBr) would result in a fragment ion at m/z 122 (M⁺ - 80 or M⁺ - 82).
Ring Fragmentation: The bicyclic system can undergo various ring-opening and fragmentation pathways. Cleavage of the bonds of the six-membered rings can lead to the loss of smaller hydrocarbon fragments. For the parent bicyclo[3.3.1]nonane, fragmentation leads to a series of smaller hydrocarbon ions. nist.gov A similar pattern, modified by the presence of the bromine atom, would be expected here.
Comparative Mass Spectrometry Data
Analysis of the mass spectra of related compounds provides further insight. For example, the high-resolution mass spectrum of a bromo-substituted bicyclo[2.2.2]octane derivative shows fragmentation patterns consistent with the loss of bromine and subsequent ring cleavages. iastate.edu The mass spectrum of the parent bicyclo[3.3.1]nonane shows a complex pattern of fragmentation leading to smaller hydrocarbon ions. nist.gov
The following interactive table summarizes the predicted key fragments for Bicyclo[3.3.1]nonane, 1-bromo-.
| m/z | Proposed Fragment Ion | Formation Pathway |
| 202/204 | [C₉H₁₅Br]⁺ | Molecular Ion (M⁺) |
| 123 | [C₉H₁₅]⁺ | Loss of a bromine radical (•Br) from the molecular ion |
| 122 | [C₉H₁₄]⁺• | Loss of hydrogen bromide (HBr) from the molecular ion |
| Various smaller fragments | Smaller hydrocarbon cations | Complex ring fragmentation pathways |
The definitive characterization of Bicyclo[3.3.1]nonane, 1-bromo- would necessitate the acquisition of its experimental IR and mass spectra. However, the analysis of its structural components and comparison with analogous compounds allow for a robust prediction of its key spectroscopic features.
Applications of Bicyclo 3.3.1 Nonane, 1 Bromo in Advanced Organic Synthesis
Utility as a Precursor in the Synthesis of Complex Bicyclic Architectures
The inherent reactivity of the carbon-bromine bond at the bridgehead position of bicyclo[3.3.1]nonane allows for its conversion into a wide array of other functional groups. This capability makes 1-bromo-bicyclo[3.3.1]nonane and its derivatives valuable starting materials for creating highly substituted and complex bicyclic systems. rsc.orgnih.gov
The bridgehead bromide of bicyclo[3.3.1]nonane systems can be displaced by various nucleophiles, often proceeding through a bridgehead carbocation intermediate. This reactivity has been exploited to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating functionalized bicyclo[3.3.1]nonane derivatives.
A notable example involves the reactions of 1-bromo-bicyclo[3.3.1]nonan-3-one, a close derivative of the title compound. The generation of a bridgehead carbocation from this bromo ketone using silver salts facilitates reactions with a range of synthetically important nucleophiles. For instance, treatment with silver triflate (AgOTf) promotes substitution reactions in excellent yields. iastate.edu This method allows for the introduction of allyl groups, keto-ester moieties, and even complex cyclic systems onto the bicyclic framework. iastate.edu The reaction with allyltrimethylsilane, for example, proceeds in 90% yield, demonstrating an efficient method for bridgehead allylation. iastate.edu These substitution reactions underscore the utility of the bridgehead bromide as a strategic functional group for elaborating the bicyclo[3.3.1]nonane core. iastate.edu
| Starting Material | Nucleophile | Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-bicyclo[3.3.1]nonan-3-one | Allyltrimethylsilane | AgOTf | 1-Allyl-bicyclo[3.3.1]nonan-3-one | 90 | iastate.edu |
| 1-Bromo-bicyclo[3.3.1]nonan-3-one | Ethyl acetoacetate | AgOTf | Ethyl 2-(3-oxobicyclo[3.3.1]nonan-1-yl)acetoacetate | 85 | iastate.edu |
| 1-Bromo-bicyclo[3.3.1]nonan-3-one | Enol silyl (B83357) ether of methyl cyclohexenyl ketone | AgOTf | Complex tricyclic ketone | 75 | iastate.edu |
Furthermore, tandem reactions that combine intermolecular alkylation with an intramolecular Michael addition have been developed to create functionalized bicyclo[3.3.1]nonanes from bromo-carvone derivatives, which share a similar reactive moiety. semanticscholar.org These strategies highlight the broader potential for using bromo-substituted cyclic compounds as versatile precursors. semanticscholar.org
While the bicyclo[3.3.1]nonane framework is thermodynamically stable, its derivatives can be induced to undergo ring transformations to afford novel polycyclic scaffolds. The Favorskii rearrangement of α-halobicyclo[3.3.1]nonanones represents a classic example of ring contraction. However, studies on α,α′-dihalobicyclo[3.3.1]nonane-diones have shown that instead of a simple ring contraction, an intramolecular ring closure can occur to produce highly functionalized and chiral 2-oxatricyclo[4.3.1.03,8]decane structures, also known as oxaprotoadamantanes. researchgate.netrsc.org This transformation proceeds via an intermediate alkoxybicyclo[3.3.1]nonanolate structure. rsc.org
Conversely, ring expansion or rearrangement can lead to other important tricyclic systems like adamantanes. For instance, the reaction of 3,7-bismethylenebicyclo[3.3.1]nonane with electrophiles can lead to adamantane (B196018) derivatives. rsc.org While direct evidence for 1-bromo-bicyclo[3.3.1]nonane participating in such ring expansion or contraction reactions is limited, related derivatives have shown intriguing reactivity. The solvolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate, a compound with a leaving group at the same bridgehead position, was found to produce propellane-type products, although it was noted that the analogous bromo derivative did not yield similar products under the tested conditions. nih.gov This suggests that the nature of the leaving group at the bridgehead is critical in directing the reaction pathway towards rearrangement versus simple substitution.
Intermediacy in the Chemical Synthesis of Natural Product Analogues
The bicyclo[3.3.1]nonane core is a prominent structural feature in a wide range of biologically active natural products, including the polyprenylated acylphloroglucinols like garsubellin A. acs.orgresearchgate.net Consequently, the development of synthetic routes to this key structural motif is of significant interest. Appropriately modified bicyclo[3.3.1]nonane units serve as crucial precursors for accessing these complex natural targets. nih.govrsc.org
The synthesis of analogues of these natural products often requires a robust and versatile bicyclic starting material that can be selectively functionalized. While specific synthetic routes starting directly from 1-bromo-bicyclo[3.3.1]nonane are not extensively detailed in the literature, its role as a precursor can be inferred. The bridgehead bromine atom serves as a strategic functional handle that can be replaced to install moieties present in the natural product or to facilitate further cyclizations. For example, in the synthesis of the core of garsubellin A, a highly diastereoselective single-step cyclization provides the basic bicyclo[3.3.1]nonane framework. acs.org A precursor like 1-bromo-bicyclo[3.3.1]nonane could, in principle, be used to introduce the necessary quaternary carbon centers and other functionalities seen in these complex molecules through substitution reactions, as demonstrated in section 7.1.1. The ability to perform such functionalizations makes it a potential, though not yet explicitly documented, intermediate in the synthesis of these important natural product analogues. pitt.edu
Exploration in Asymmetric Catalysis as Chiral Auxiliaries or Ligands
The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. nih.govrsc.org When rendered enantiomerically pure, derivatives of this bicyclic system can create a specific chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions. researchgate.net
Bicyclo[3.3.1]nonane, 1-bromo- is commercially available and has been classified as a chiral auxiliary, indicating its potential use in this field. rrscientific.com The development of synthetic methods to access chiral, non-racemic bicyclo[3.3.1]nonanes is a key area of research. researchgate.net For example, chiral bicyclo[3.3.1]nonane-based diene ligands have been synthesized and are of interest for their potential application in asymmetric catalysis. researchgate.net
While direct applications of 1-bromo-bicyclo[3.3.1]nonane itself as a ligand are not widely reported, its derivatives are key. The synthesis of enantiomerically pure bicyclic α,β-unsaturated dinitriles and their corresponding acids from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione has been accomplished. nih.gov These chiral molecules, which possess multiple chromophores within a fixed bicyclic framework, are valuable for studying chiroptical properties and for serving as building blocks for more complex chiral ligands. nih.gov The bromo- a a precursor to introduce the necessary functional groups for chelation to a metal center, such as phosphine (B1218219) or amine moieties, which are common in catalytic ligands. The development of such chiral ligands is crucial for the advancement of asymmetric synthesis. capes.gov.br
Q & A
Q. What is the IUPAC nomenclature and conformational analysis of bicyclo[3.3.1]nonane derivatives?
The IUPAC name follows the bicyclo[m.n.p] system, where m, n, and p denote the number of carbons in each bridge. For bicyclo[3.3.1]nonane, the three bridges contain 3, 3, and 1 carbons, respectively, with a total of 9 carbons. Conformational analysis reveals two primary conformers: the chair-chair (more stable) and boat-chair forms. The bromine substituent at position 1 influences steric and electronic interactions, particularly at bridgehead carbons, affecting reactivity and stereoselectivity .
Q. What are the primary synthetic strategies for introducing bromine at the 1-position of bicyclo[3.3.1]nonane?
Bromination at the 1-position can be achieved via:
- Radical Cyclization : Trans-annular radical cyclization of cyclooctenylmethyl bromide using BuSnH in a hydrocarbon solvent (e.g., hexadecane) forms the bicyclo[3.3.1]nonane core with bromine incorporation .
- Nucleophilic Substitution : Reacting bicyclo[3.3.1]nonane precursors with brominating agents (e.g., NBS or HBr) under controlled conditions, leveraging bridgehead reactivity .
Q. How are heterocycle-fused derivatives of 1-bromo-bicyclo[3.3.1]nonane synthesized?
1-Bromo derivatives serve as electrophilic intermediates in condensation reactions with dinucleophiles (e.g., amino-triazolothione, thiobenzimidazole). Under reflux conditions, these reactions yield fused heterocycles (e.g., bis-thiazolidinones), expanding functional diversity for pharmacological studies .
Advanced Research Questions
Q. How can trans-annular radical cyclization be optimized for constructing the bicyclo[3.3.1]nonane core with bromine substituents?
Key parameters include:
- Catalyst Selection : BuSnH facilitates radical initiation and chain transfer, but alternative catalysts (e.g., TTMSS) may reduce toxicity.
- Solvent Effects : Non-polar solvents (e.g., hexadecane) favor cyclization over side reactions.
- Substrate Design : Pre-organizing the cyclooctenylmethyl bromide precursor minimizes competing pathways, improving yield .
Q. What methodological challenges arise in the stereoselective functionalization of 1-bromo-bicyclo[3.3.1]nonane?
- Bridgehead Reactivity : The 1-bromo substituent’s position creates steric hindrance, complicating nucleophilic attack. Steric maps and DFT calculations can predict reactive trajectories.
- Stereoelectronic Control : Reduction of ketones adjacent to bromine (e.g., using NaBH) shows π-facial selectivity influenced by bromine’s electron-withdrawing effects. Axial attack dominates due to orbital orientation .
Q. What role does the bromine atom play in the anticancer activity of bicyclo[3.3.1]nonane derivatives?
The bromine atom enhances electrophilicity, enabling covalent interactions with biological targets. For example, sophopterocarpan-A (a benzotetrahydrofuran-fused derivative) induces autophagy in cancer cells (MCF-7, lung carcinoma) by modulating kinase pathways. Structure-activity relationship (SAR) studies suggest bromine’s size and electronegativity optimize binding to autophagy-related proteins .
Q. How are bicyclo[3.3.1]nonane-based dioximes synthesized, and what are their applications?
Dioximes are synthesized via condensation of bicyclo[3.3.1]nonanone with hydroxylamine. These ligands form stable complexes with transition metals (e.g., Ni, Cu), useful in catalysis or as metallodrug precursors. Bromine at position 1 can fine-tune ligand rigidity and metal-binding affinity .
Key Research Gaps and Future Directions
- Catalytic Asymmetric Synthesis : Developing chiral catalysts for enantioselective bromination remains underexplored.
- In Vivo Pharmacokinetics : Limited data exist on the metabolic stability of brominated bicyclo[3.3.1]nonane derivatives.
- Computational Modeling : Machine learning could predict novel derivatives with optimized bioactivity and synthetic feasibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
